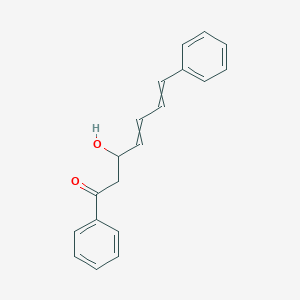

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one

Description

Defining Diarylheptanoids: Core Chemical Features and Structural Diversity

Diarylheptanoids, also referred to as diphenylheptanoids, represent a significant class of plant secondary metabolites. wikipedia.org The defining structural characteristic of these compounds is a seven-carbon (heptane) chain that connects two aromatic (aryl) rings. wikipedia.org This basic scaffold allows for extensive structural diversity through various substituents on both the heptane (B126788) chain and the aromatic rings. wikipedia.orgnih.gov

These compounds are found in a variety of plant tissues, including seeds, fruits, leaves, roots, and bark. nih.gov They have been isolated from numerous plant families, such as Zingiberaceae, Betulaceae, Myricaceae, and Aceraceae. nih.govmdpi.com The diarylheptanoid class can be broadly categorized into two main groups: linear diarylheptanoids and cyclic diarylheptanoids. wikipedia.orgwikiwand.com Linear diarylheptanoids, which include the well-known curcuminoids, maintain an open seven-carbon chain. wikipedia.org In contrast, cyclic diarylheptanoids feature intramolecular linkages, forming macrocyclic structures. These can be further subdivided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ether heptanoids. mdpi.com

Isomeric Variations within the Linear Diarylheptanoid Scaffold

The linear diarylheptanoid scaffold is a fertile ground for isomeric variations, which contribute significantly to the chemical diversity of this class. These variations can arise from several structural features:

Positional Isomerism of Substituents: The location and nature of functional groups (e.g., hydroxyl, methoxy (B1213986) groups) on the two phenyl rings can vary, leading to a wide array of distinct compounds.

Skeletal Isomerism in the Heptane Chain: The degree and position of unsaturation (double or triple bonds) and the placement of carbonyl and hydroxyl groups along the seven-carbon chain create numerous isomers. For instance, the diketone curcumin (B1669340) exists in tautomeric forms, predominantly as an enol in organic solvents and as a keto form in water. wikipedia.org

Stereoisomerism: The presence of chiral centers, typically at hydroxyl-bearing carbons on the heptane chain, results in stereoisomers (enantiomers and diastereomers). Similarly, the geometry of double bonds within the chain can lead to cis/trans (E/Z) isomers.

The specific compound of interest, 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one, is a linear diarylheptanoid. Its structure is characterized by a hydroxyl group at the third carbon, a ketone at the first carbon, and a conjugated diene system at the fourth and sixth carbons of the heptane chain.

Positioning this compound within the Diarylheptanoid Research Landscape

While the diarylheptanoid class as a whole has been the subject of extensive research, particularly well-known members like curcumin, this compound is a less-studied entity. wikipedia.orgsigmaaldrich.com Its structural relative, 3-Hydroxy-1,7-bis-(4-hydroxyphenyl)-6-heptene-1,5-dione, has been reported in Curcuma longa. nih.gov This suggests that related structures are of natural origin.

The research landscape for diarylheptanoids is dominated by investigations into their biological activities. For example, curcumin, or 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a widely recognized anti-inflammatory agent. sigmaaldrich.comnih.govbldpharm.com Other diarylheptanoids have shown antioxidant properties. wikipedia.org However, specific, in-depth research focusing on the biological or chemical properties of this compound is not prominent in the available scientific literature. It is primarily cataloged as a chemical entity, with its significance and potential applications yet to be thoroughly explored.

The table below presents a comparative overview of this compound and a selection of other relevant diarylheptanoids, highlighting their structural differences.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C19H18O2 | Monohydroxy, monoketone, conjugated diene |

| Curcumin | C21H20O6 | Dihydroxy, dimethoxy, diketone, conjugated diene nih.gov |

| 3-Hydroxy-1,7-bis-(4-hydroxyphenyl)-6-heptene-1,5-dione | C19H18O5 | Trihydroxy, diketone, single double bond nih.gov |

| 5-Hydroxy-1,7-diphenyl-trans-6-hepten-3-one | C19H20O2 | Monohydroxy, monoketone, single double bond sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

649772-10-1 |

|---|---|

Molecular Formula |

C19H18O2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3-hydroxy-1,7-diphenylhepta-4,6-dien-1-one |

InChI |

InChI=1S/C19H18O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14,18,20H,15H2 |

InChI Key |

SVWCJDZVTYAYJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diarylheptanoid Analogues

General Synthetic Approaches to Linear Diarylheptanoids

The construction of linear diarylheptanoids, which are often biosynthetic precursors to their cyclic counterparts, can be achieved through several established synthetic strategies. uni-regensburg.deukzn.ac.za These methods are designed to allow for the variation of substituents on the phenyl rings and the incorporation of different oxygen-containing functional groups along the heptane (B126788) chain. ukzn.ac.za

Key methodologies include:

Aldol (B89426) Condensation: This is a fundamental carbon-carbon bond-forming reaction. For diarylheptanoids, it typically involves the reaction of an enolate, derived from a ketone, with an aldehyde. For instance, the synthesis of curcuminoid analogues often utilizes the condensation of a substituted benzaldehyde (B42025) with a β-diketone.

Knoevenagel Condensation: This variation of the aldol reaction involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. nih.govresearchgate.net

Wittig Reaction: This method is used to convert a ketone or an aldehyde to an alkene by reaction with a phosphonium (B103445) ylide. It is particularly useful for creating specific double bond geometries within the heptane chain. nih.govresearchgate.net

Olefin Metathesis: A powerful tool in modern organic synthesis, olefin metathesis allows for the construction of carbon-carbon double bonds by the scrambling of alkene fragments. nih.govresearchgate.net

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide, providing an efficient route to constructing the diarylheptanoid backbone. nih.gov

A general retrosynthetic approach for monocarbonyl analogues of curcumin (B1669340) (MACs) illustrates how these methods can be applied to build the linear diarylheptanoid framework. uni-regensburg.de

Regioselective and Stereoselective Synthesis of Diarylheptanoid Isomers

Achieving specific regioselectivity (the control of where functional groups are placed) and stereoselectivity (the control of the 3D arrangement of atoms) is crucial for synthesizing specific diarylheptanoid isomers and for studying their structure-activity relationships.

The synthesis of the natural product (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one has been accomplished through a t-BuOK (potassium tert-butoxide) catalyzed condensation. researchgate.net This reaction involves the condensation of benzalacetone with propionyl chloride to yield the target diarylheptanoid. researchgate.net This particular isomer has been isolated from natural sources such as Alpinia officinarum. medchemexpress.com

| Reactants | Reagents/Conditions | Product |

| Benzalacetone, Propionyl chloride | t-BuOK | (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one researchgate.net |

Alnustone, a representative linear diarylheptanoid, and its analogues are often synthesized via condensation reactions. A successful strategy involves the condensation of 4-aryl-2-butanones with cinnamaldehydes in the presence of acetic acid (AcOH) and pyrrolidine. nih.gov This reaction proceeds through an in situ enamination of the butanone. nih.gov This method avoids self-condensation and the Cannizzaro reaction, which can be problematic under strongly basic conditions typical of classical Claisen-Schmidt condensations. nih.gov

The general scheme for this synthesis is presented below:

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Product Type |

| 4-Aryl-2-butanone | Cinnamaldehyde | Pyrrolidine-AcOH | Alnustone-type diarylheptanoid nih.gov |

This methodology has been extended to synthesize alnustone-like diarylpentanoids by reacting 4-aryl-2-butanones with various benzaldehydes. nih.govnih.gov

Development of Diverse Diarylheptanoid Scaffolds for Structure-Activity Exploration

The development of diverse diarylheptanoid scaffolds is a key area of research for exploring structure-activity relationships, particularly for applications in drug discovery. nih.govnih.gov By systematically modifying the core structure, researchers can identify key pharmacophore groups and optimize biological activity. nih.gov

One approach involves the synthesis of scaffolds inspired by complex natural products like calyxins. For example, γ,δ-unsaturated alcohols, prepared from o-hydroxycinnamaldehyde, can react with various aldehydes in a TMSOTf-mediated reaction. nih.gov This versatile method allows for the introduction of different substituents by changing the boronic acid, Grignard reagent, and aldehyde used in the synthetic sequence, leading to diverse diarylheptanoid structures with multiple new stereocenters. nih.gov

The synthesis of a wide array of analogues, including those with different substitution patterns on the aromatic rings and modifications to the heptane chain (e.g., introduction of hydroxyl or carbonyl groups), allows for comprehensive screening against various biological targets, such as cancer cell lines. nih.gov The findings from these studies help in designing novel compounds with enhanced potency and selectivity. nih.gov

Molecular Mechanisms and Biological Activities of Diarylheptanoid Compounds

Anti-Inflammatory Modulatory Pathways

There is currently no specific scientific research available detailing the anti-inflammatory modulatory pathways of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one. While related curcuminoids are known to exhibit anti-inflammatory effects, often through the inhibition of pathways involving NF-κB and cyclooxygenase (COX) enzymes, dedicated studies on this particular compound are absent from the current body of scientific literature. biosynth.comnih.gov

Antioxidant Defense Mechanisms

Specific studies on the antioxidant defense mechanisms of this compound have not been identified. The antioxidant properties of many diarylheptanoids are attributed to their chemical structure, which allows them to scavenge free radicals and reduce oxidative stress. nih.gov However, without direct experimental evidence, the precise antioxidant capacity and mechanisms of this compound remain unknown.

Antimicrobial Activity and Spectrum

There is no available scientific data concerning the antimicrobial activity and spectrum of this compound. Although other curcumin-related compounds have demonstrated antimicrobial properties against various pathogens, the efficacy of this specific diarylheptanoid has not been reported.

Anti-Proliferative Effects and Apoptosis Induction

Detailed research on the anti-proliferative effects and apoptosis induction capabilities of this compound is not available in the current scientific literature. Studies on analogous compounds, such as bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione, have shown anti-proliferative effects in human breast cancer cells, but this cannot be directly attributed to this compound without specific investigation.

Crosstalk with Cellular Signaling Cascades (e.g., PI3K/Akt/mTOR/p70S6K)

No research has been published that specifically investigates the crosstalk of this compound with cellular signaling cascades such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth and survival and is a common target for anti-cancer therapies. nih.gov The potential interaction of the specified compound with this cascade is yet to be explored.

Role in Reactive Oxygen Species (ROS) Regulation

The specific role of this compound in the regulation of reactive oxygen species (ROS) has not been documented. The modulation of ROS levels is a key mechanism through which some compounds exert their anti-cancer effects, either by acting as antioxidants or, conversely, by promoting ROS-induced apoptosis in cancer cells.

Enzyme Inhibition and Receptor Interactions

There is a lack of specific data on the enzyme inhibition and receptor interaction profiles of this compound. While curcumin (B1669340) and its derivatives are known to interact with a variety of molecular targets, including enzymes and transcription factors, the specific interactions of this compound have not been characterized.

Glycosidase Inhibition (e.g., α-Glucosidase)

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. Research has shown that extracts from Alpinia officinarum, a natural source of this compound, exhibit significant α-glucosidase inhibitory activity.

A preliminary screening of forty medicinal plants revealed that the crude methanol (B129727) extract of Alpinia officinarum displayed an excellent inhibitory effect on α-glucosidase, with an IC50 value of 4.04 ± 0.77 μg/mL researchgate.net. While this indicates that compounds within the extract are active inhibitors, specific inhibitory data for this compound from this study is not available. However, studies on other diarylheptanoids isolated from various plants have demonstrated potent α-glucosidase inhibition, suggesting this class of compounds is a promising source of α-glucosidase inhibitors. The inhibitory potential of these compounds is often compared to acarbose, a commercially available anti-diabetic drug.

Table 1: α-Glucosidase Inhibitory Activity of Alpinia officinarum Extract

| Extract/Compound | Source | IC50 Value |

| Crude Methanol Extract | Alpinia officinarum | 4.04 ± 0.77 μg/mL researchgate.net |

Cholinesterase (AChE and BChE) Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism relevant to the treatment of neurological disorders such as Alzheimer's disease. Diarylheptanoids from Alpinia officinarum have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In a study investigating compounds from the rhizomes of Alpinia officinarum, six diarylheptanoids were assessed for their acetylcholinesterase inhibitory activity. One of the diarylheptanoids demonstrated a high degree of inhibition with an IC50 of approximately 2 μM, while others showed moderate inhibition with IC50 values ranging from 20 to 40 μM nih.gov. The remaining compounds had IC50 values greater than 50 μM nih.gov. Kinetic studies revealed that the more active compounds acted as competitive inhibitors, binding to the active site of acetylcholinesterase nih.gov. While this compound is a known constituent of Alpinia officinarum, this particular study did not explicitly name it among the tested compounds. Therefore, its specific IC50 value for cholinesterase inhibition is not definitively reported in this context.

Table 2: Acetylcholinesterase Inhibitory Activity of Diarylheptanoids from Alpinia officinarum

| Compound | IC50 (AChE) | Type of Inhibition |

| Diarylheptanoid 1 | ~ 2 μM nih.gov | Competitive nih.gov |

| Diarylheptanoid 2 | 20 - 40 μM nih.gov | Competitive nih.gov |

| Diarylheptanoid 4 | 20 - 40 μM nih.gov | Competitive nih.gov |

| Diarylheptanoid 3 | > 50 μM nih.gov | Not reported |

| Diarylheptanoid 5 | > 50 μM nih.gov | Not reported |

| Diarylheptanoid 6 | > 50 μM nih.gov | Not reported |

Protein Tyrosine Phosphatase (SHP-2) Inhibition

Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways and is a validated target in oncology. The development of SHP2 inhibitors is an active area of research for cancer therapy.

Currently, there is no direct scientific evidence available that specifically investigates or demonstrates the inhibitory activity of this compound against SHP2. Research on SHP2 inhibitors has largely focused on other classes of small molecules, such as phenylhydrazonopyrazolone sulfonates and other allosteric inhibitors nih.govnih.gov. These compounds have been shown to block the active site of SHP2 and inhibit its enzymatic activity in the low micromolar to nanomolar range nih.govnih.gov. While diarylheptanoids have a wide range of biological activities, their potential to act as SHP2 inhibitors remains an area for future investigation.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. Therefore, aldose reductase inhibitors are of therapeutic interest.

While the inhibitory effects of various natural products on aldose reductase have been studied, there is a lack of specific research on the activity of this compound. Studies have focused on other compounds, such as ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, which has been identified as a potent and highly specific inhibitor of aldose reductase nih.gov. The potential for this compound to inhibit aldose reductase has not been reported in the reviewed scientific literature.

Immunomodulatory Effects

Immunomodulatory agents are substances that can modify the functioning of the immune system. Diarylheptanoids, as a class, have been reported to possess immunomodulatory properties. These effects are often attributed to their anti-inflammatory and antioxidant activities.

Chalcones, which share the 1,3-diphenyl-2-propen-1-one core structure with the subject diarylheptanoid, have been documented to modulate the function of various immune cells, including granulocytes, mast cells, macrophages, and lymphocytes researchgate.net. The immunomodulatory activities of these related compounds have been linked to the inhibition of neutrophil chemotaxis and phagocytosis, as well as the suppression of pro-inflammatory mediators researchgate.net. However, specific studies detailing the immunomodulatory effects of this compound are not currently available in the scientific literature. The bioactivity of this specific compound on immune cells and inflammatory pathways represents an area for further research.

Structure Activity Relationship Sar Studies of Diarylheptanoids

Elucidating Structural Determinants for Potency and Selectivity

In the case of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one, the hydroxyl group at the C-3 position and the ketone at the C-1 position are key determinants of its potential biological activity. The hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, which can be critical for molecular recognition and the initiation of a biological response. The ketone group, being a polar moiety, also contributes to the molecule's ability to interact with biological targets.

The two phenyl rings at either end of the heptane (B126788) chain provide a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with target proteins. The lack of substituents on these phenyl rings in this compound distinguishes it from many naturally occurring diarylheptanoids, such as curcumin (B1669340), which possess methoxy (B1213986) and hydroxyl groups on the aromatic rings. These substituents are known to modulate the antioxidant and anti-inflammatory properties of diarylheptanoids. Therefore, the unsubstituted phenyl rings in the target compound suggest a different electronic and steric profile, which would in turn affect its potency and selectivity towards specific biological targets.

Impact of Conjugation and Substituent Patterns on Bioactivity

The conjugated system within the heptane chain of diarylheptanoids is a critical feature influencing their bioactivity. In this compound, the presence of a 4,6-diene system in conjunction with the C-1 ketone creates an extended conjugated system. This extended π-system is crucial for the molecule's electronic properties and its ability to participate in redox reactions, which is often linked to the antioxidant activity of this class of compounds.

Studies on various diarylheptanoids have shown that the length and nature of the conjugated system can impact their biological effects. For instance, the α,β-unsaturated ketone moiety is a common feature in many bioactive diarylheptanoids and is known to be a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be responsible for the inhibition of various enzymes and transcription factors.

The substitution pattern on the phenyl rings also has a profound impact on the bioactivity of diarylheptanoids. Hydroxyl and methoxy groups are common substituents in natural diarylheptanoids and have been shown to be important for their antioxidant and anti-inflammatory activities. mdpi.com The absence of these groups on the phenyl rings of this compound would likely alter its antioxidant capacity compared to its substituted counterparts. The following table illustrates the influence of substitution and conjugation on the bioactivity of selected diarylheptanoids.

| Compound Name | Heptane Chain Features | Phenyl Ring Substituents | Notable Bioactivity |

| This compound | 3-hydroxy, 1-keto, 4,6-diene | Unsubstituted | (Predicted) Modulated by the hydroxyl and conjugated diene-one system |

| Curcumin | 1,6-diene-3,5-dione | 4-hydroxy, 3-methoxy on both rings | Antioxidant, Anti-inflammatory |

| Hirsutenone | 3-keto, 4-ene | 4-hydroxy on one ring, unsubstituted on the other | Anti-inflammatory |

| Yakuchinone A | 3-keto | 4-hydroxy-3-methoxy on one ring, unsubstituted on the other | Anti-inflammatory, Antitumor |

This table is for illustrative purposes and the predicted activity of the title compound is based on SAR principles of the diarylheptanoid class.

Stereochemical Aspects in Diarylheptanoid Pharmacological Profiles

Stereochemistry plays a crucial role in the pharmacological profiles of chiral drugs, as enantiomers can exhibit different biological activities, potencies, and metabolic fates. mdpi.comresearchgate.net Many diarylheptanoids possess chiral centers within their seven-carbon chain, and their absolute configuration can significantly influence their interaction with chiral biological targets like enzymes and receptors.

The compound this compound has a chiral center at the C-3 position due to the presence of a hydroxyl group. This means it can exist as two enantiomers: (R)-3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one and (S)-3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one. The spatial arrangement of the hydroxyl group in these enantiomers can lead to stereospecific interactions with biological targets.

For example, in other chiral diarylheptanoids, it has been observed that one enantiomer is significantly more active than the other. The absolute configuration of hydroxyl groups in the heptane chain has been shown to be critical for the anti-inflammatory and cytotoxic activities of certain diarylheptanoids. nih.gov The synthesis of enantiomerically pure diarylheptanoids is therefore an important area of research to fully elucidate their therapeutic potential and to develop drugs with improved selectivity and reduced side effects. nih.gov The differential activity of enantiomers is a well-established principle in pharmacology, often attributed to the three-point attachment model of drug-receptor interaction. mdpi.com

The following table summarizes the importance of stereochemistry in the bioactivity of some diarylheptanoids.

| Diarylheptanoid | Chiral Center(s) | Stereoisomer-Specific Activity |

| (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane | C-3, C-5 | Shows specific biological activities that differ from other stereoisomers. |

| Alpinoid C | C-5 | The (R) configuration at C-5 is crucial for its reported biological effects. nih.gov |

| Myricanol | C-11 (in cyclic structure) | The (aS,11R) enantiomer is primarily responsible for its tau-lowering activity. mdpi.com |

| This compound | C-3 | The (R) and (S) enantiomers are expected to have different pharmacological profiles. |

This table highlights the significance of stereochemistry in the diarylheptanoid class and predicts its importance for the title compound.

Advanced Analytical and Spectroscopic Characterization of Diarylheptanoids

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For diarylheptanoids such as 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one, one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the placement of functional groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl group, the hydroxyl-bearing carbon, and the olefinic carbons are particularly diagnostic for the structure of the diarylheptanoid chain. researchgate.net Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the linkages between different parts of the molecule by identifying long-range correlations between protons and carbons. researchgate.net

Table 1: ¹H and ¹³C NMR Data for trans,trans-1,7-Diphenyl-5-ol-4,6-dien-3-heptanone

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | - | 199.1 |

| 2 | 3.21 (t, J=7.2 Hz) | 44.9 |

| 3 | 2.92 (t, J=7.2 Hz) | 29.8 |

| 4 | 6.22 (d, J=15.5 Hz) | 129.8 |

| 5 | 6.91 (dd, J=15.5, 9.8 Hz) | 143.2 |

| 6 | 6.29 (d, J=9.8 Hz) | 126.9 |

| 7 | - | 134.4 |

| 1' | - | 141.6 |

| 2', 6' | 7.20-7.35 (m) | 128.6 |

| 3', 5' | 7.20-7.35 (m) | 128.4 |

| 4' | 7.20-7.35 (m) | 126.1 |

| 1'' | - | 137.0 |

| 2'', 6'' | 7.20-7.35 (m) | 128.8 |

| 3'', 5'' | 7.20-7.35 (m) | 128.8 |

Note: Data is for a structural isomer and is presented as a representative example.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. This allows for the unambiguous confirmation of the molecular formula. For this compound, the expected molecular formula is C₂₁H₂₀O₂.

In the case of its isomer, trans,trans-1,7-Diphenyl-5-ol-4,6-dien-3-heptanone, Electron Ionization Mass Spectrometry (EIMS) provided a molecular ion peak [M]⁺ at m/z 278, which corresponds to the molecular formula C₁₉H₁₈O₂. researchgate.net High-resolution measurements would further confirm this by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum also offers valuable structural information. For instance, the fragmentation of the heptanoid chain can lead to characteristic daughter ions that support the proposed structure. researchgate.net

Table 2: Mass Spectrometry Data for trans,trans-1,7-Diphenyl-5-ol-4,6-dien-3-heptanone

| Ion | m/z (relative intensity %) |

|---|---|

| [M]⁺ | 278 (70) |

| [M - C₇H₇]⁺ | 187 (42) |

| [M - C₈H₇O]⁺ | 173 (90) |

| [M - C₉H₉O]⁺ | 145 (49) |

| [C₁₀H₉O]⁺ | 131 (100) |

Note: Data is for a structural isomer and is presented as a representative example.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are fundamental for the isolation of diarylheptanoids from natural sources and for the purification and purity assessment of synthetic compounds. The polarity of diarylheptanoids can vary significantly depending on the number and position of hydroxyl and other functional groups, influencing the choice of chromatographic method.

For the separation of diarylheptanoids from plant extracts, a combination of chromatographic techniques is often employed. This typically involves initial fractionation using column chromatography with silica gel or Sephadex LH-20. researchgate.netnih.gov For instance, in the isolation of trans,trans-1,7-Diphenyl-5-ol-4,6-dien-3-heptanone from Alpinia officinarum, column chromatography with a petroleum ether-ethyl acetate gradient was utilized. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification and for assessing the purity of the isolated or synthesized compound. Reversed-phase HPLC, with columns such as C18, and mobile phases consisting of mixtures of water with acetonitrile or methanol (B129727), often with the addition of a small amount of acid like formic acid to improve peak shape, is commonly used. The purity of the compound is determined by the presence of a single peak in the chromatogram, and the retention time is a characteristic property of the compound under specific chromatographic conditions.

Computational Chemistry and in Silico Modeling of Diarylheptanoid Interactions

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of diarylheptanoids to their protein targets and in elucidating the key amino acid residues involved in the interaction.

In studies of compounds structurally similar to 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one, such as curcumin (B1669340) analogues, molecular docking has been successfully employed to investigate their binding to enzymes like cyclooxygenase-2 (COX-2). For instance, docking simulations of three curcumin analogues into the active site of COX-2 revealed binding energies of -7.5, -8.2, and -7.6 kcal/mol, respectively bioinformation.net. The analogue with the lowest binding energy, 1-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one, was predicted to form the most stable complex with the enzyme, suggesting a higher inhibitory potential bioinformation.net. These studies often reveal that the stability of the ligand-protein complex is maintained through a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.

Table 1: Representative Binding Energies of Curcumin Analogues with COX-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 1-(1,3-benzodioxol-5-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | -7.5 |

| 1-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one | -8.2 |

This table showcases the binding energies of three curcumin analogues when docked into the active site of the COX-2 enzyme, as determined by molecular docking simulations. A lower binding energy indicates a more favorable interaction. Data sourced from Bioinformation bioinformation.net.

While specific molecular docking studies on this compound are not widely available in public literature, the methodologies applied to similar diarylheptanoids provide a robust framework for predicting its interactions with various biological targets.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and flexibility of both ligands and their protein targets over time. This technique is crucial for understanding the stability of ligand-protein complexes and for exploring the conformational landscape of flexible molecules like diarylheptanoids.

Although specific MD simulation data for this compound is limited, the principles of this technique are broadly applied in the study of natural products to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then correlated with the biological activity using statistical methods such as multiple linear regression or machine learning algorithms.

For example, a QSAR study on a series of 3-iodochromone derivatives as potential fungicides identified key molecular descriptors that influence their fungicidal activity frontiersin.org. The best QSAR model showed a high correlation coefficient (r²) of 0.943, indicating a strong predictive ability frontiersin.org. While a specific QSAR model for this compound and its derivatives has not been reported, the application of QSAR to similar classes of compounds demonstrates its potential for predicting the biological activities of novel diarylheptanoids.

Table 2: Key Parameters of a Representative QSAR Model for 3-Iodochromone Derivatives

| Statistical Parameter | Value |

|---|---|

| Correlation coefficient (r²) | 0.943 |

| Cross-validated correlation coefficient (q²) | 0.911 |

This table presents the statistical parameters of the best QSAR model developed for a series of 3-iodochromone derivatives. These values indicate a robust and predictive model. Data sourced from Frontiers in Chemistry frontiersin.org.

Virtual Screening for Novel Diarylheptanoid Leads

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of known active compounds.

Structure-based virtual screening often employs molecular docking to assess the binding of a large number of compounds to a target's active site. Ligand-based methods, on the other hand, use techniques like pharmacophore modeling and similarity searching to identify novel compounds with features similar to those of known active molecules.

Virtual screening has been successfully used to discover novel inhibitors for various targets from natural product databases. For instance, a virtual screening strategy based on machine learning and a QSAR model was used to identify novel flavonoid derivatives with anti-diabetic activity nih.gov. While specific virtual screening campaigns for novel diarylheptanoid leads related to this compound are not detailed in the literature, this methodology represents a powerful tool for the discovery of new bioactive diarylheptanoids.

Future Research Trajectories for Diarylheptanoid Chemistry and Pharmacology

Investigating Underexplored Diarylheptanoid Isomers (e.g., 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one)

The vast majority of research on diarylheptanoids has centered on a limited number of prominent compounds, leaving a multitude of isomers and structural variants relatively unexplored. A prime example of such a compound is This compound . Information on this specific isomer is scarce in the scientific literature, highlighting it as a candidate for future investigation.

The exploration of such underexplored isomers is critical for several reasons. Firstly, subtle changes in the position of functional groups, such as the hydroxyl and carbonyl moieties in this compound, can significantly impact the molecule's three-dimensional structure, and consequently its biological activity. This is due to altered binding affinities to biological targets. Secondly, the study of these isomers can provide deeper insights into the structure-activity relationships (SAR) within the diarylheptanoid class. Understanding how minor structural modifications influence efficacy and selectivity is crucial for the rational design of more potent and specific therapeutic agents. mdpi.com

Future research should, therefore, involve the systematic synthesis and biological evaluation of these lesser-known isomers. This would not only expand the known chemical space of bioactive diarylheptanoids but also potentially uncover novel pharmacological properties that have been overlooked.

Design and Synthesis of Novel Diarylheptanoid Analogues with Enhanced Specificity

The development of novel diarylheptanoid analogues with improved therapeutic profiles represents a significant and promising area of research. The inherent structural flexibility of the diarylheptanoid scaffold allows for extensive chemical modification to enhance specificity, potency, and pharmacokinetic properties. uni-regensburg.de Recent advancements in synthetic chemistry have provided a robust toolbox for creating a wide array of analogues, including linear and cyclic diarylheptanoids. researchgate.netnih.gov

Key strategies in the design and synthesis of novel diarylheptanoid analogues include:

Modification of the Heptane (B126788) Chain: Alterations to the seven-carbon linker, such as the introduction of different functional groups (e.g., amides, triazoles, allylic alcohols), can modulate the compound's flexibility and polarity, influencing its interaction with target proteins. capes.gov.br

Substitution on the Aromatic Rings: The addition of various substituents to the phenyl rings can significantly impact biological activity. For instance, the position and nature of hydroxyl and methoxy (B1213986) groups have been shown to be critical for the neuroprotective and anticancer effects of some diarylheptanoids. uni-regensburg.de

Creation of Hybrid Molecules: Combining the diarylheptanoid scaffold with other pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities.

Synthesis of Cyclic Analogues: The synthesis of cyclic diarylheptanoids, such as those with meta,meta-bridged biphenyl (B1667301) or meta,para-bridged diphenyl ether structures, has opened new avenues for exploring conformational constraints and their effect on biological activity. mdpi.com

A recent review highlights various synthetic methods for different classes of diarylheptanoids, including linear, tetrahydropyran, diarylether, and biphenyl categories, providing a roadmap for future synthetic endeavors. researchgate.net The goal of these synthetic efforts is to generate a library of diverse diarylheptanoid analogues for comprehensive biological screening, ultimately leading to the identification of candidates with enhanced specificity for particular cellular targets.

Mechanistic Elucidation of Emerging Biological Activities

Diarylheptanoids have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govnih.govresearchgate.net However, the precise molecular mechanisms underlying many of these activities are still not fully understood. Future research must prioritize the detailed elucidation of these mechanisms to facilitate the translation of promising compounds into clinical applications.

Emerging research has begun to shed light on the intricate ways in which diarylheptanoids interact with cellular machinery. For example, some diarylheptanoids have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) in tumor cells and inhibiting topoisomerases I and IIα, enzymes crucial for DNA replication. ewha.ac.krnih.gov In the context of inflammation, certain diarylheptanoids can suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Future mechanistic studies should employ a multi-pronged approach, integrating various techniques to gain a comprehensive understanding of the compounds' modes of action. This includes:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific cellular proteins that diarylheptanoids bind to.

Pathway Analysis: Investigating the impact of diarylheptanoids on key signaling pathways involved in disease pathogenesis, such as the NF-κB, p53, and PI3K-Akt pathways. nih.govmdpi.com

A deeper understanding of the molecular mechanisms will not only provide a stronger scientific basis for the therapeutic use of diarylheptanoids but will also guide the design of next-generation analogues with improved target engagement and reduced off-target effects.

Development of Advanced Methodologies for Diarylheptanoid Discovery and Optimization

The discovery and optimization of novel diarylheptanoids can be significantly accelerated by leveraging advanced analytical and computational methodologies. These cutting-edge approaches enable a more efficient and targeted exploration of the vast chemical and biological space of this compound class.

Molecular networking , a powerful tool in natural product research, facilitates the rapid identification and dereplication of known compounds within complex mixtures, while also highlighting potentially novel structures. researchgate.net This technique, based on the comparison of tandem mass spectrometry (MS/MS) data, can guide the targeted isolation of new diarylheptanoids from natural sources. acs.orgnih.gov

Computational approaches , including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for the rational design and optimization of diarylheptanoid analogues. nih.govnih.govresearchgate.netfrontiersin.org Molecular docking can predict the binding modes and affinities of diarylheptanoids to their target proteins, providing insights for structure-based drug design. mdpi.com QSAR models can establish mathematical relationships between the chemical structures of diarylheptanoids and their biological activities, enabling the prediction of the potency of novel analogues before their synthesis. mdpi.com

The integration of these advanced methodologies into the diarylheptanoid research workflow will undoubtedly streamline the discovery of new lead compounds and facilitate their development into effective therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one?

The compound can be synthesized via catalytic condensation reactions. For example, benzalacetone reacts with propionyl chloride under t-BuOK catalysis to yield (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one, a structural analog . Additionally, asymmetric reduction of alnustone (1,7-diphenylhepta-4,6-dien-3-one) using (S)-2-Me-CBS and BH₃·SMe₂ produces enantiomerically enriched derivatives .

Q. How is the compound characterized structurally and chemically?

Key techniques include:

Q. What natural sources yield this compound or its analogs?

Linear diarylheptanoids like alnustone are isolated from Curcuma comosa and Alnus species. Standardization involves HPLC using (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one as a reference, with 1 mg crude extract equivalent to 0.165 mg purified compound .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) is commonly used. Preparative HPLC with PrOH/H₂O (90:10) further refines purity .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity?

Enantiomers like (R)- and (S)-1,7-diphenylhepta-4,6-dien-3-ol exhibit distinct bioactivities. For instance, (R)-enantiomers from Curcuma comosa show potent phytoestrogenic effects, while (S)-forms may lack efficacy. Chiral catalysts (e.g., CBS reagents) are critical for enantioselective synthesis .

Q. What strategies optimize low yields in Birch-type reductions of this compound?

Sodium-mediated reductions in t-BuOH at –15°C under NH₃ yield (E)-1,7-diphenylhept-5-en-3-one. Yield improvements require strict temperature control and inert atmospheres to minimize side reactions .

Q. How can discrepancies in reported antimicrobial activities be resolved?

Variations in disc diffusion results (e.g., 20–100 µg/disc) may arise from differences in microbial strains, solvent carriers (e.g., olive oil vs. DMSO), or isomer purity. Standardized protocols for compound solubility and microbial inoculum size are recommended .

Q. What structural modifications enhance bioavailability or potency?

Introducing hydroxyl groups or conjugating with esters (e.g., acetoxy derivatives) improves solubility. Curcuminoid analogs with extended conjugation (e.g., 1,4,6-trien-3-one systems) show enhanced anticancer activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.